molecular formula C10H11N3O5 B11734369 (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid

Cat. No.: B11734369
M. Wt: 253.21 g/mol
InChI Key: AGHYCQKOMGHZNX-LURJTMIESA-N
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Description

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid is a chiral amino acid derivative featuring a ureido linkage (-NH-C(O)-NH-) attached to a 4-nitrophenyl group and a propanoic acid backbone. The (S)-configuration at the α-carbon distinguishes its stereochemistry, which is critical for interactions in biological systems or asymmetric synthesis. The 4-nitrophenyl group contributes electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing solubility and reactivity.

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(2S)-2-[(4-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1

InChI Key

AGHYCQKOMGHZNX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the reaction of 4-nitrophenyl isocyanate with L-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

L-alanine+4-nitrophenyl isocyanate(2S)-2-[(4-nitrophenyl)carbamoyl]aminopropanoic acid\text{L-alanine} + \text{4-nitrophenyl isocyanate} \rightarrow \text{(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid} L-alanine+4-nitrophenyl isocyanate→(2S)-2-[(4-nitrophenyl)carbamoyl]aminopropanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, resulting in modification of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid and related compounds:

Compound Name Key Structural Features Physical Properties Functional Implications Reference
This compound Ureido group, 4-nitrophenyl, (S)-propanoic acid Not explicitly reported High polarity due to nitro and carboxylic acid groups; potential enzyme inhibitor.
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) Thioxothiazolidinone ring, pyrazole, 4-nitrophenyl, (S)-propanoic acid M.p. 240–242°C, yellow solid Enhanced thermal stability (high m.p.); thioxo group may enable metal coordination.
(2S)-2-(3-(5-chloro-2-oxo-2,3-dihydrobenzofuran-3-yl)ureido)propanoic acid Benzofuran-2-one ring, chloro substituent, ureido group, (S)-propanoic acid NMR data in DMSO-d6 Benzofuran moiety increases lipophilicity; potential photochemical reactivity.
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid Boronic acid, ureido group, 4-nitrophenyl Not explicitly reported Boronic acid enables diol binding; applications in sensing or targeted drug delivery.
(2S)-2-acetamido-3-(4-nitrophenyl)sulfanyl-propanoic acid Acetamido group, sulfanyl (-S-) linkage, 4-nitrophenyl, (S)-propanoic acid Not explicitly reported Sulfanyl group may confer redox activity; acetamido enhances lipophilicity.

Key Comparisons

Structural Variations: Heterocyclic vs. Ureido Backbone: Compound 13f () replaces the ureido group with a thioxothiazolidinone-pyrazole system, introducing sulfur-based electronic effects and a rigid heterocyclic structure. This likely increases thermal stability (m.p. 240–242°C vs. unrecorded for the target compound) . Substituent Effects: The boronic acid derivative () replaces the carboxylic acid with a boronic acid group, enabling covalent interactions with biomolecules (e.g., sugars), whereas the target compound’s carboxylic acid may participate in ionic or hydrogen-bonding interactions .

Polarity and Solubility: The 4-nitrophenyl group in the target compound and 13f enhances polarity, but the thioxothiazolidinone ring in 13f may reduce aqueous solubility compared to the ureido group. Boronic acid derivatives () exhibit pH-dependent solubility due to boronate formation .

Biological Relevance :

  • Ureido-containing compounds (target, ) are prevalent in enzyme inhibitors (e.g., urease or protease inhibitors). The acetamido-sulfanyl analog () could interact with cysteine residues in enzymes via disulfide exchange .

Synthetic Utility :

  • The benzofuran-ureido compound () demonstrates the role of fused aromatic systems in modulating electronic properties for photodynamic therapy or fluorescence-based applications .

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